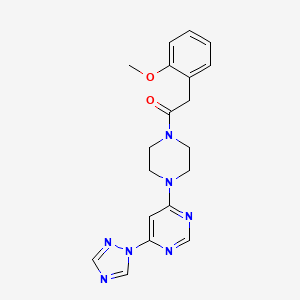
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone is a compound of interest due to its structure which implies potential biological activity. The compound's synthesis and properties can provide insights into its chemical behavior and potential applications in various fields excluding direct drug usage and dosage information.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting with basic building blocks like pyrazolo[3,4-b]pyridines or pyrimidin-2-yl)piperazine derivatives. These processes can include reactions like diazotization, coupling with active methylene compounds, and further modifications to add specific functional groups or to create desired heterocyclic frameworks (Attaby et al., 2006).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and spectroscopy, is crucial for confirming the synthesis of such compounds. Studies have shown that X-ray crystallography can provide detailed insights into the compound's structure, including bond lengths, angles, and conformation (Al-Omary et al., 2014).
Chemical Reactions and Properties
Chemical properties include reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions. For example, compounds with a pyrimidin-4-yl)piperazine skeleton can participate in nucleophilic substitution reactions, offer sites for further functionalization, or exhibit specific interactions due to their heterocyclic nature (Murugavel et al., 2014).
Scientific Research Applications
Synthesis and Chemical Properties
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone is involved in the synthesis of various heterocyclic compounds with potential biological activities. For example, it has been used in the preparation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Applications
The chemical has been utilized in the synthesis of new compounds with antimicrobial and antifungal properties. Some synthesized derivatives have exhibited moderate effects against certain bacterial and fungal species, contributing to the research on new potential treatments for infections (Abdel‐Aziz et al., 2008).
Anticonvulsant Potential
A notable application of this compound is in the development of new anticonvulsant drugs. The related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, known as “Epimidin,” has been identified as a promising new anticonvulsant drug candidate, showcasing the compound's relevance in neurological research and drug development (Severina et al., 2021).
Antipsychotic and Pain Management
The compound has also been explored for its potential in treating pain and psychiatric disorders. Derivatives have been synthesized and evaluated for antipsychotic activity, with some showing considerable anti-dopaminergic and anti-serotonergic activity in behavioral models. This indicates the compound's versatility in synthesizing drugs that could potentially treat various central nervous system (CNS) disorders (Bhosale et al., 2014).
Herbicidal Activity
In agricultural research, derivatives of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone have been synthesized to assess herbicidal activity. Certain compounds have demonstrated strong inhibition of the Hill reaction, suggesting potential applications as herbicides, although selectivity between weeds and crops remains a challenge (Nezu et al., 1996).
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-28-16-5-3-2-4-15(16)10-19(27)25-8-6-24(7-9-25)17-11-18(22-13-21-17)26-14-20-12-23-26/h2-5,11-14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBFFDYCNWLKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)
![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)



![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)
